Methyl 2-methylhydrazinecarboxylate
Overview
Description
Methyl 2-methylhydrazinecarboxylate is a chemical compound that is part of a broader class of hydrazine derivatives. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and materials science. The studies on related compounds have demonstrated a range of applications from serving as precursors for antiosteoarthritis drugs to exhibiting anticancer activity .
Synthesis Analysis
The synthesis of related hydrazinecarboxylate derivatives often involves multi-step reactions, starting from readily available substrates. For instance, a derivative was synthesized from saccharin sodium salt in five steps, highlighting the potential for complex synthetic routes leading to hydrazinecarboxylate compounds . Another study reported the synthesis of a compound through the transformation of methyl 4-aminopyrrole-2-carboxylate into a diazo compound, followed by intramolecular azo coupling, demonstrating the versatility of synthetic approaches .
Molecular Structure Analysis
The molecular structure of hydrazinecarboxylate derivatives is often elucidated using techniques such as X-ray diffraction, NMR, FT-IR, FT-Raman, and UV-Vis spectroscopy. For example, the crystal and molecular structure of a related compound was determined to belong to the triclinic crystal system, providing insights into the geometric parameters that define these molecules . Gas phase electron diffraction studies have also been used to investigate the molecular structure of tetramethylhydrazine, revealing a mixture of gauche and trans conformations .
Chemical Reactions Analysis
Hydrazinecarboxylate derivatives can undergo various chemical reactions, including intramolecular azo coupling and condensation reactions. The regioselectivity and kinetic control of these reactions are often explored using computational methods such as DFT calculations . Additionally, the reactivity of these compounds can be influenced by the presence of directing groups, as seen in the C(sp3)-H activation process facilitated by acetohydrazone .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazinecarboxylate derivatives are closely related to their molecular structure. Studies have shown that methylation can affect intermolecular interactions and lipophilicity, which are important factors in drug design . The electronic and vibrational properties of these compounds are typically investigated using spectroscopic and computational methods, providing a comprehensive understanding of their behavior . Non-linear optical (NLO) properties and molecular electrostatic potential (MEP) maps are also studied to assess the potential applications of these molecules in materials science .
Scientific Research Applications
1. Tumor Suppressor Gene Reactivation
Methyl 2-methylhydrazinecarboxylate-related compounds, like hydralazine, have been studied for their ability to demethylate and reactivate the expression of tumor suppressor genes. This is significant in the context of untreated cervical cancer, where such demethylating agents can influence DNA methylation and gene reactivation. This effect was observed without altering global DNA methylation, making it a focused approach in cancer treatment research (Zambrano et al., 2005).
2. Nucleic Acid Alkylation
Research has shown that derivatives of Methyl 2-methylhydrazinecarboxylate, such as 1,2-Dimethylhydrazine, can alkylate nucleic acids in vivo. This process is significant in understanding the carcinogenic nature of these compounds and their interaction with DNA, leading to potential insights into colon cancer mechanisms (Hawks & Magee, 1974).
3. Enzyme Inhibition for Clinical Applications
Novel inhibitors derived from benzohydrazides, which are structurally related to Methyl 2-methylhydrazinecarboxylate, have shown potential as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes have numerous clinical applications, suggesting that derivatives of Methyl 2-methylhydrazinecarboxylate could be used in developing treatments for diseases like Alzheimer's (Houngbedji et al., 2023).
4. Antineoplastic Activity
Methyl 2-methylhydrazinecarboxylate and its derivatives have been explored as potential antineoplastic agents. Their mechanism involves functioning as biological methylating agents, showing significant activity against various rodent tumors. This research paves the way for developing new cancer therapies (Shyam et al., 1985).
Safety and Hazards
The safety data sheet for methyl hydrazinecarboxylate indicates that it is harmful if swallowed or in contact with skin . Another safety data sheet for a similar compound, methyl benzoate, indicates that it is combustible, harmful if swallowed, and harmful to aquatic life .
Relevant Papers There are several papers related to methyl 2-methylhydrazinecarboxylate. For instance, a paper discusses the complexes of chromium(III), manganese(II), and nickel(II) with methylhydrazinecarboxylate . Another paper discusses the effective methods for the synthesis of hydrazones, quinazolines, and hydrazone-Schiff bases .
Mechanism of Action
Mode of Action
The compound has been used as a practical alternative to hydrazine in the Wolf–Kishner reaction . The procedure involves isolation of a carbomethoxyhydrazone intermediate that is easily decomposed to the reduced product without the requirement for large quantities of pernicious hydrazine
Biochemical Pathways
It’s worth noting that hydrazine derivatives are often involved in the methylation cycle, a biochemical pathway involved in the production and distribution of methyl groups (ch3) in the body
properties
IUPAC Name |
methyl N-(methylamino)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2/c1-4-5-3(6)7-2/h4H,1-2H3,(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXZECGDNVDUKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNNC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10311831 | |
Record name | methyl 2-methylhydrazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10311831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
31457-72-4 | |
Record name | Methyl 2-methylhydrazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31457-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 245874 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031457724 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC245874 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245874 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 2-methylhydrazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10311831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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